5-Tert-butyl-2-(cyclohexylmethyl)phenol
Description
5-Tert-butyl-2-(cyclohexylmethyl)phenol is a phenolic derivative characterized by a tert-butyl group at the 5-position and a cyclohexylmethyl substituent at the 2-position of the phenolic ring. Phenolic compounds with tert-butyl and cyclohexylmethyl groups are often studied for applications ranging from UV stabilization (e.g., benzotriazole derivatives) to antimicrobial agents .
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
5-tert-butyl-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C17H26O/c1-17(2,3)15-10-9-14(16(18)12-15)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
InChI Key |
QYHAJTFRFPYHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(cyclohexylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Tert-butyl-2-(cyclohexylmethyl)phenol can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl-substituted cyclohexanol derivatives.
Substitution: Halogenated phenols and other substituted aromatic compounds.
Scientific Research Applications
5-Tert-butyl-2-(cyclohexylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of polymers, resins, and other materials where phenolic compounds are required.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(cyclohexylmethyl)phenol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. Its bulky substituents can also affect its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenolic Derivatives with Bulky Alkyl Substituents
4-tert-butyl-2-cyclohexylphenol (CAS 5450-24-8)
- Structure : Tert-butyl (position 4) and cyclohexyl (position 2) substituents.
- Properties: Higher molecular weight (232.36 g/mol) compared to simpler phenols, likely enhancing hydrophobicity and thermal stability .
- Applications : Used in polymer stabilization and industrial synthesis.
5-Amino-2-tert-butylphenol (CAS 873055-35-7)
- Structure: Amino group (position 5) and tert-butyl (position 2).
- Properties: Lower molecular weight (165.23 g/mol) and polar amino group may increase solubility in polar solvents compared to cyclohexylmethyl analogs .
- Applications : Intermediate in pharmaceutical or dye synthesis.
Key Differences :
Bioactive Compounds with Cyclohexylmethyl Motifs
Evidence from ugonins (e.g., compound 1, IC₅₀ = 0.05 µM) demonstrates that cyclohexylmethyl substitution on flavonoids markedly enhances inhibitory activity against bacterial neuraminidases (BNA) compared to parent compounds like luteolin (IC₅₀ = 4.4 µM) . This suggests that the cyclohexylmethyl group in 5-Tert-butyl-2-(cyclohexylmethyl)phenol could similarly amplify bioactivity by improving target binding or reducing metabolic degradation.
Table 1: Bioactivity Comparison of Cyclohexylmethyl-Containing Compounds
Industrial Stabilizers and Benzotriazole Derivatives
Benzotriazole-based UV stabilizers, such as 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole, utilize tert-butyl and cyclohexyloxy groups to improve photostability and compatibility with polymers . While this compound lacks the benzotriazole moiety, its tert-butyl and cyclohexylmethyl substituents may similarly enhance UV absorption or antioxidant properties.
Table 2: Physical Properties of Industrial Phenolic Derivatives
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